1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole
Overview
Description
Synthesis Analysis
The synthesis of tetrazole derivatives, including 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole, often involves the cyclization and bromination of precursor compounds. For instance, the synthesis can start from benzonitrile, which undergoes cyclization with sodium azide to form a phenyl-tetrazole, followed by bromination to introduce the bromophenyl group (Chen Yong-zhou, 2005). Additionally, the use of electrochemical oxidations of dihydroxybenzenes in the presence of mercaptotetrazoles has been explored for synthesizing polyfunctional tetrazolic thioethers (M. Khodaei, A. Alizadeh, & Narges Pakravan, 2008).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including those similar to this compound, features interesting aspects such as hydrogen bonding and coordination with metal ions. X-ray diffraction studies on related compounds reveal how the tetrazole ring interacts with other molecular moieties and metal ions, demonstrating the versatility and complex behavior of these compounds in solid-state structures (Shu-Guang Zhang & Yun-long Feng, 2009).
Chemical Reactions and Properties
Tetrazole derivatives are known for their participation in various chemical reactions, including acting as ligands in metal coordination complexes and undergoing transformations under specific conditions. Studies have shown that tetrazole compounds can form coordination polymers with metal ions, exhibiting different coordination modes and resulting in structures with interesting magnetic and luminescent properties (Jiayin Sun et al., 2013).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting points, and crystal structures, are influenced by the molecular arrangement and interactions within the compound. These properties are crucial for determining the compound's applicability in various fields, including material science and pharmaceuticals.
Chemical Properties Analysis
The chemical behavior of this compound, such as reactivity towards different reagents, stability under various conditions, and its ability to undergo specific chemical transformations, is a key area of study. For example, the mercapto and tetrazole groups present in the compound can engage in nucleophilic reactions, serve as ligands in coordination chemistry, and influence the compound's overall reactivity and applications.
For more in-depth information and studies on this compound and related compounds, the following references are recommended for further reading:
Scientific Research Applications
Tetrazole Derivatives in Medicinal Chemistry
Tetrazole derivatives, including compounds like 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole, play a significant role in medicinal chemistry due to their wide range of biological properties. These properties include antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The tetrazole moiety, serving as a bioisostere for the carboxylic acid group, can enhance lipophilicity, bioavailability, and reduce drug side effects. This makes tetrazole-containing compounds crucial in drug development for treating various diseases, contributing to their pharmacokinetic profile and metabolic stability (Patowary, Deka, & Bharali, 2021).
Tetrazole Hybrids for Antibacterial Activity
The development of tetrazole hybrids has shown promise in enhancing antibacterial efficacy against both drug-sensitive and drug-resistant pathogens. Tetrazole-oxazolidinone hybrids, such as Tedizolid and Tedizolid phosphate, have already been marketed for treating acute bacterial skin and skin structure infections. Their effectiveness against a panel of clinically important pathogens, including drug-resistant organisms, demonstrates the potential of tetrazole scaffolds in creating new antibacterial agents (Gao, Xiao, & Huang, 2019).
Tetrazole Derivatives as Antiviral Agents
Tetrazole-based molecules have been investigated for their antiviral activities, with research indicating their potential against influenza virus, HIV, HCV, and other viruses. The tetrazole moiety's ability to serve as a bio-isostere of carboxylic acid/amide groups has been extensively utilized, showcasing the versatility of tetrazole scaffolds in pharmacophore development for new antiviral compounds (Yogesh & Srivastava, 2021).
Tetrazole in Energetic Materials
Tetrazole energetic metal complexes (TEMCs) have attracted attention due to their excellent performance and distinctive structural characteristics. The synthesis processes of TEMCs offer advantages such as fewer separation steps, mild reaction conditions, and high yield. Systematic studies on the structure and properties of TEMCs could lead to the discovery of materials that meet specific requirements, showcasing the importance of tetrazole derivatives in the field of energetic materials (Li Yin-chuan, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes like thioredoxin reductase (trxr) and topoisomerase ib . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, often overexpressed in several tumor cell lineages . Topoisomerase IB is an enzyme that alters DNA supercoiling and is a target for many anticancer drugs .
Mode of Action
Similar compounds have been shown to inhibit the enzymatic activity of trxr and topo ib . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
Inhibition of trxr and topo ib could potentially affect the redox homeostasis and dna replication processes, respectively .
Result of Action
Inhibition of trxr and topo ib could potentially lead to oxidative stress and dna damage, respectively .
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase, where it acts as an inhibitor . The interaction between this compound and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. Additionally, this compound has been observed to interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby modulating the cellular response to oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of acetylcholinesterase, as mentioned earlier . This inhibition is achieved through the binding of the compound to the enzyme’s active site, which blocks the substrate from accessing the site and prevents the catalytic activity of the enzyme. Additionally, this compound has been shown to interact with other biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and potential cytotoxicity.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that the compound exhibits dose-dependent effects. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to significant toxicity and adverse reactions . These effects include oxidative stress, enzyme inhibition, and potential damage to vital organs. It is crucial to determine the optimal dosage to minimize toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily through oxidation and conjugation reactions, which are facilitated by enzymes such as cytochrome P450 . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall effects on the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to be efficiently taken up by cells and distributed to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize primarily in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action.
properties
IUPAC Name |
1-(4-bromophenyl)-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRIGYBILBNKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176880 | |
Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22347-29-1 | |
Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022347291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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